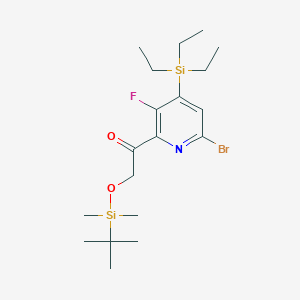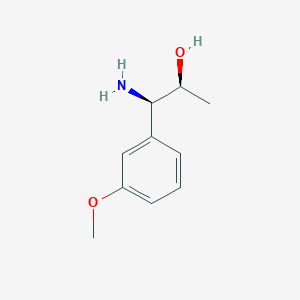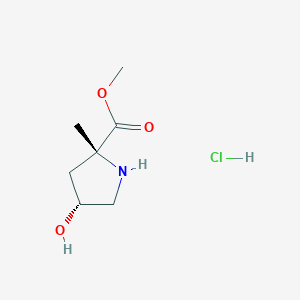
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.
Reduction and Protection: The intermediate is then reduced, and the amino group is protected to prevent unwanted side reactions.
Final Steps: The protected intermediate undergoes further reactions, including deprotection and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride
- Methyl (S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2250242-69-2 |
|---|---|
Formule moléculaire |
C10H12BrClFNO2 |
Poids moléculaire |
312.56 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
Clé InChI |
LKTQUVIFWQIASI-QRPNPIFTSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canonique |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)



![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)


![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)

![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)

